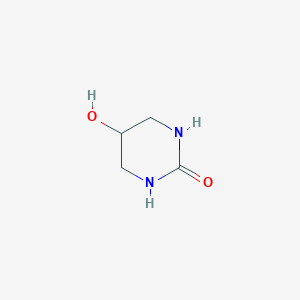

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

描述

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is suggested that it may be involved in the post-transcriptional modification of nucleosides .

Mode of Action

It is suggested that it may interact with its targets to bring about changes at the molecular level .

Pharmacokinetics

Its water solubility at 25°c is estimated to be 1692e+005 mg/L, suggesting that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-hydroxy-1,3-diazinan-2-one . .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 5-Hydroxy-1,3-diazinan-2-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (THP) is a nitrogen-containing heterocyclic compound characterized by its pyrimidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of THP, synthesizing findings from various studies and presenting data tables and case studies to illustrate its significance.

Chemical Structure and Properties

THP features a tetrahydrofuran ring fused to a pyrimidine core, with the molecular formula . The unique structural configuration allows for diverse chemical reactivity and the potential for various derivatives, which can enhance its biological activity. The presence of functional groups in THP contributes to its interaction with biological systems, making it a valuable compound in drug development.

Antimicrobial Activity

THP and its derivatives have shown significant antimicrobial properties. For instance, research indicates that certain pyrimidinone derivatives exhibit moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of THP Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| THP Derivative A | Staphylococcus aureus | Moderate |

| THP Derivative B | Escherichia coli | Good |

| THP Derivative C | Bacillus subtilis | Moderate |

Antiviral Activity

Studies have highlighted the antiviral potential of THP-related compounds. For example, some derivatives have been identified as inhibitors of HIV-1 integrase, showcasing low nanomolar inhibitory activity . This suggests that modifications to the THP structure could lead to new antiviral agents.

Anticancer Activity

Recent investigations into the anticancer properties of THP have revealed promising results. Compounds derived from THP exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10–33 nM . The mechanism of action appears to involve tubulin destabilization, which is critical for cancer cell proliferation.

Table 2: Anticancer Activity of THP Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 Value (nM) |

|---|---|---|

| THP Derivative D | MCF-7 | 10 |

| THP Derivative E | MDA-MB-231 | 23 |

The biological activity of THP can be attributed to its ability to interact with various biological targets. For example, it has been shown to inhibit dihydrofolate reductase and glucosidase, which are crucial enzymes in metabolic pathways . Additionally, structure-activity relationship (SAR) studies indicate that specific modifications to the THP structure can enhance its potency against targeted biological pathways.

Case Studies

- Antimicrobial Study : A recent study investigated the antimicrobial efficacy of several THP derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives had superior activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro studies conducted on breast cancer cell lines revealed that THP derivatives not only inhibited cell growth but also induced apoptosis through microtubule disruption. This finding underscores the potential of THP as a lead compound in cancer therapy .

科学研究应用

Synthetic Chemistry Applications

THP derivatives are essential in synthetic chemistry, particularly in the development of pyranopyrimidine scaffolds. These scaffolds are crucial for the pharmaceutical industry due to their bioavailability and synthetic versatility. Recent studies have focused on various synthetic pathways utilizing hybrid catalysts (organocatalysts, metal catalysts, and nanocatalysts) to develop THP compounds, emphasizing the importance of sustainable methods such as using green solvents and catalyst-free conditions.

Table 1: Synthetic Pathways for THP Derivatives

| Synthetic Method | Description | References |

|---|---|---|

| Organocatalysis | Utilizes organic molecules as catalysts for reactions involving THP | Parmar et al., 2023 |

| Metal Catalysis | Employs metal-based catalysts to enhance reaction efficiency | Parmar et al., 2023 |

| Nanocatalysis | Involves nanoscale materials to catalyze reactions in a more efficient way | Parmar et al., 2023 |

Biological Applications

THP has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's structure allows it to interact with various biological macromolecules, influencing enzymatic activities and receptor interactions.

- Anticancer Activity : A study demonstrated that THP derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast cancer cells (MCF-7). The most potent compound showed effects comparable to standard chemotherapeutics like Adriamycin .

- Anti-inflammatory Effects : In murine models of arthritis, THP compounds significantly reduced pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, THP is investigated for its therapeutic potential in drug development. Its ability to modulate specific biological pathways makes it a candidate for treating various conditions, including cancer and infectious diseases. The pyrimidinone core structure is present in many biologically active molecules, indicating its relevance in pharmaceutical research.

Therapeutic Insights

- Mechanism of Action : THP may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for optimizing its therapeutic potential.

- Lead Compound Development : Recent studies have identified several THP derivatives with low IC50 values and high binding affinities for biological targets, making them promising candidates for further development as drugs .

化学反应分析

Nucleophilic Substitution Reactions

THHP undergoes nucleophilic substitution at the hydroxyl (-OH) and lactam carbonyl positions:

-

Hydroxyl group substitution : Reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives. For example, acetylation yields 5-acetoxy-tetrahydro-1H-pyrimidin-2-one .

-

Lactam ring opening : Treatment with alkyl halides (e.g., methyl iodide) leads to N-alkylation products. The lactam oxygen participates in hydrogen bonding, stabilizing intermediates during alkylation .

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AcCl | 5-Acetoxy derivative | 65-70 | |

| Alkylation | CH₃I | N-Methyl derivative | 55-60 |

Condensation and Cyclization

THHP participates in multicomponent reactions to form fused heterocycles:

-

Biginelli-type reactions : With aldehydes and urea derivatives, THHP forms 5H-pyrano[2,3-d]pyrimidin-7-ones under acidic catalysis (e.g., p-TsOH/MgSO₄ at 60°C). Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) show higher reactivity .

-

Cycloadditions : Reacts with nitrile oxides (e.g., 2,6-dichlorobenzonitrile oxide) in dioxane under reflux to yield 1,3-oxazolidine-fused pyrimidines via 1,3-dipolar cycloaddition .

Key Mechanistic Insights:

-

In Biginelli reactions, THHP forms an N-acyliminium ion intermediate, which undergoes nucleophilic attack by dihydropyran derivatives (Figure 1) .

-

Cycloadditions proceed through a six-membered transition state, with sulfur-to-oxygen substitution observed in final products .

Oxidation and Reduction

-

Oxidation : THHP’s hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding tetrahydro-2-oxo-1H-pyrimidin-5-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, forming 5-hydroxyhexahydropyrimidine .

Comparative Reactivity of Pyrimidinone Derivatives

Catalytic Systems

-

Acid catalysts : p-TsOH promotes THHP’s condensation with aldehydes, achieving diastereoselectivity >19:1 .

-

Metal-free conditions : MgSO₄ enhances reaction efficiency by dehydrating intermediates .

Stability and Handling

THHP is hygroscopic and degrades under prolonged UV exposure. Storage at 2–8°C under nitrogen is recommended .

属性

IUPAC Name |

5-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSCGIVZIUKDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171742 | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-18-2 | |

| Record name | Tetrahydro-5-hydroxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1852-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1852-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。